molecular formula C11H12N2O3 B14009195 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Cat. No.: B14009195
M. Wt: 220.22 g/mol
InChI Key: YFTIAFBUHXVGDC-UHFFFAOYSA-N
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Description

6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxyl group at the 6th position, a propyl group at the 3rd position, and a carboxylic acid group at the 5th position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with propylhydrazine, followed by cyclization and subsequent functional group modifications to introduce the hydroxyl and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.

    Substitution: The propyl group can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

    Oxidation Products: 6-oxo-3-propyl-1H-indazole-5-carboxylic acid.

    Reduction Products: 3-propyl-1H-indazole-5-carboxylic acid.

Scientific Research Applications

6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-Hydroxy-1H-indazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and binding properties.

    3-Propyl-1H-indazole-5-carboxylic acid: Lacks the hydroxyl group, which may influence its solubility and reactivity.

    6-Hydroxy-3-methyl-1H-indazole-5-carboxylic acid: Has a methyl group instead of a propyl group, potentially altering its steric and electronic properties.

Uniqueness: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both the hydroxyl and propyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets, synthesis methods, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing indazole derivatives as starting materials. The compound can be synthesized through methods that include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in methanol under controlled conditions, yielding high purity and yield rates .

Inhibition of cPLA2α

One of the significant biological activities of this compound is its inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory response, making it a target for anti-inflammatory drugs. Studies have shown that this compound exhibits moderate inhibitory activity against cPLA2α, with varying potency depending on structural modifications .

CompoundIC50 (μM)Metabolic Stability (%)
This compound2984
Reference Inhibitor (ARC-70484XX)0.0065-

The S-enantiomer of related compounds has been found to be twice as active as its R counterpart, indicating that stereochemistry plays a crucial role in the activity of these compounds .

Antibacterial Activity

Recent studies have also explored the antibacterial properties of indazole derivatives, including this compound. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential, particularly when compared to standard antibiotics like penicillin.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1550
Escherichia coli1275

These results suggest that the compound could be further developed as an antibacterial agent .

Case Studies

A study published in Organic & Biomolecular Chemistry evaluated various indazole derivatives for their cPLA2α inhibition and metabolic stability. The findings indicated that while modifications to the indazole structure can enhance stability, they may also reduce inhibitory potency against cPLA2α .

Another research highlighted the antibacterial efficacy of indazole derivatives, demonstrating that increasing the concentration of these compounds correlates with an increased zone of inhibition against targeted bacteria. This suggests a dose-dependent relationship that could be exploited in therapeutic applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16)

InChI Key

YFTIAFBUHXVGDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O

Origin of Product

United States

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